Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)butanoate Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)butanoate
Brand Name: Vulcanchem
CAS No.: 2096998-35-3
VCID: VC2758463
InChI: InChI=1S/C15H25BN2O4/c1-7-12(13(19)20-8-2)18-10-11(9-17-18)16-21-14(3,4)15(5,6)22-16/h9-10,12H,7-8H2,1-6H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(CC)C(=O)OCC
Molecular Formula: C15H25BN2O4
Molecular Weight: 308.18 g/mol

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)butanoate

CAS No.: 2096998-35-3

Cat. No.: VC2758463

Molecular Formula: C15H25BN2O4

Molecular Weight: 308.18 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)butanoate - 2096998-35-3

Specification

CAS No. 2096998-35-3
Molecular Formula C15H25BN2O4
Molecular Weight 308.18 g/mol
IUPAC Name ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]butanoate
Standard InChI InChI=1S/C15H25BN2O4/c1-7-12(13(19)20-8-2)18-10-11(9-17-18)16-21-14(3,4)15(5,6)22-16/h9-10,12H,7-8H2,1-6H3
Standard InChI Key JDYODSYWJWBZHX-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(CC)C(=O)OCC
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(CC)C(=O)OCC

Introduction

Structural Characteristics

The molecular architecture of Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)butanoate reveals a complex organization of functional groups around a central pyrazole heterocycle. This five-membered aromatic ring contains two adjacent nitrogen atoms at positions 1 and 2, creating an asymmetric electronic distribution that influences the compound's chemical behavior. The pyrazole core serves as a scaffold for the attachment of two principal functional groups: a pinacol boronic ester at the 4-position and an ethyl butanoate substituent at the nitrogen in position 1. The boronic ester group consists of a boron atom bonded to the pyrazole carbon and to two oxygen atoms that form part of a five-membered ring derived from pinacol, featuring four methyl groups attached to two quaternary carbon atoms.

The ethyl butanoate group at the N1 position comprises a four-carbon chain (butanoic acid backbone) with an ethyl ester functionality. This substituent introduces conformational flexibility to the molecule through rotatable bonds, potentially influencing its three-dimensional arrangement and interactions with other molecules or biological targets. The presence of the ester group also creates a polar region in the molecule, contrasting with the relatively hydrophobic nature of the pinacol moiety. This structural arrangement results in an amphiphilic character that can affect the compound's solubility, crystallization behavior, and interactions with various solvents and chemical environments.

The positioning of these functional groups around the pyrazole core is critical to the compound's reactivity profile. The boronic ester at the 4-position is situated such that it can participate in various transformations, particularly cross-coupling reactions, without significant steric hindrance. Meanwhile, the ethyl butanoate at N1 is positioned away from the boronic ester, minimizing potential interference between these reactive sites and allowing for selective chemical modifications at either position. This strategic arrangement of functional groups makes Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)butanoate a potentially valuable synthetic intermediate for diversification and elaboration into more complex molecular structures.

Comparison with Related Compounds

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)butanoate shares structural similarities with several related compounds, though each possesses distinct features that influence their respective chemical behaviors. One closely related compound is 1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, which likewise contains a pyrazole ring with a pinacol boronic ester at the 4-position . The primary difference lies in the N1 substituent, where this related compound bears a simple ethyl group rather than the more elaborate ethyl butanoate found in our target compound. This structural difference significantly impacts properties such as polarity, molecular weight, and potential for further functionalization, with our target compound offering additional synthetic handles through its ester functionality.

Ethyl 2,4-dioxo-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanoate represents yet another structural variant, featuring a phenyl ring bearing the boronic ester group and a complex linker to the ethyl ester moiety. This compound incorporates additional carbonyl functionalities that are absent in our target molecule, potentially offering different reactivity patterns and applications. These structural comparisons highlight the unique attributes of Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)butanoate and emphasize how relatively subtle structural modifications can significantly influence a compound's chemical behavior, applications, and synthetic utility.

Chemical Properties and Reactivity

The chemical behavior of Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)butanoate is largely determined by its distinct functional groups, each contributing unique reactivity patterns. The pinacol boronic ester moiety represents one of the most synthetically valuable aspects of this compound, particularly for its participation in cross-coupling reactions. This functional group can engage in Suzuki-Miyaura coupling reactions with various aryl and heteroaryl halides in the presence of palladium catalysts and appropriate bases, enabling the formation of carbon-carbon bonds for molecular diversification. The boronic ester also displays reactivity toward oxidizing agents, potentially undergoing transformation to the corresponding hydroxylated derivative when treated with reagents such as hydrogen peroxide, sodium perborate, or sodium hypochlorite.

The ethyl ester functionality presents another reactive site within the molecule, susceptible to various transformations common to carboxylic acid derivatives. Under basic conditions, the ester can undergo hydrolysis to yield the corresponding carboxylic acid, providing a handle for further derivatization through salt formation or conversion to amides, anhydrides, or other carboxylic acid derivatives. Alternatively, treatment with reducing agents such as lithium aluminum hydride or diisobutylaluminum hydride can convert the ester to primary alcohols or aldehydes, depending on the reaction conditions and stoichiometry. Transesterification reactions with different alcohols are also feasible, allowing for the exchange of the ethyl group for other alkyl or aryl substituents to modify physical properties or introduce functional handles.

Cross-Coupling Reactions

The boronic ester functionality in Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)butanoate makes it particularly valuable for cross-coupling reactions, especially Suzuki-Miyaura coupling. This powerful synthetic methodology enables the formation of carbon-carbon bonds between the pyrazole ring and various aryl or heteroaryl halides, greatly expanding the structural diversity accessible from this compound. In typical Suzuki-Miyaura coupling procedures, the compound would be combined with an aryl halide in the presence of a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, along with a suitable base such as potassium carbonate or sodium carbonate. The reaction generally proceeds under relatively mild conditions, often requiring heating in a solvent system like THF/water or dioxane/water, with reaction times ranging from a few hours to overnight depending on the specific substrates and conditions.

The mechanism of these cross-coupling reactions involves oxidative addition of the aryl halide to the palladium catalyst, followed by transmetalation with the boronic ester and reductive elimination to form the new carbon-carbon bond. The pinacol boronic ester group in our target compound offers advantages over free boronic acids, including enhanced stability during storage and improved solubility in organic solvents, which can facilitate reaction processing and purification. The electronic nature of the pyrazole ring might influence the reactivity of the boronic ester in these couplings, potentially requiring optimization of reaction conditions for specific coupling partners.

Beyond Suzuki-Miyaura coupling, the boronic ester might also participate in other transformation types, such as Chan-Lam coupling with amines, alcohols, or thiols to form carbon-heteroatom bonds. Additionally, under appropriate conditions, the boronic ester could engage in rhodium-catalyzed 1,4-addition reactions with α,β-unsaturated carbonyl compounds or copper-mediated trifluoromethylation reactions. These diverse reactivity patterns make the compound a versatile synthetic building block capable of generating multiple structural scaffolds through selective transformations of the boronic ester functionality while leaving the ester moiety intact for subsequent modifications.

Ester Transformations

The ethyl ester functionality in Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)butanoate provides another avenue for chemical diversification through various transformations characteristic of carboxylic acid derivatives. Hydrolysis of the ester under basic conditions, typically using sodium or potassium hydroxide in aqueous alcoholic media, would generate the corresponding carboxylic acid. This acid intermediate could then serve as a platform for numerous derivatizations, including conversion to acid chlorides, anhydrides, amides, or esters with different alcohol components. Such transformations could be particularly valuable in medicinal chemistry contexts, where systematic modification of the ester moiety might be employed to optimize pharmacokinetic properties or target binding interactions.

Reduction of the ester represents another important transformation pathway. Treatment with strong reducing agents like lithium aluminum hydride would convert the ester to a primary alcohol, while more selective reducing agents such as diisobutylaluminum hydride at low temperatures could potentially provide aldehyde intermediates. These reduced forms introduce new functional handles for further elaboration, such as oxidation, alkylation, or formation of various ethers or esters. Importantly, these transformations could potentially be performed selectively without disturbing the boronic ester functionality under appropriately controlled conditions, allowing for orthogonal functionalization strategies.

Transesterification reactions offer yet another modification approach, where the ethyl group could be exchanged for other alkyl or aryl groups through reaction with different alcohols in the presence of catalytic acid or base. This approach provides a means to fine-tune physical properties such as solubility, crystallinity, or lipophilicity without altering the fundamental carboxylate functionality. Additionally, aminolysis reactions with primary or secondary amines could convert the ester to the corresponding amides, introducing potential hydrogen bond donors and acceptors that might be advantageous for specific applications in medicinal chemistry or materials science. These diverse transformation possibilities highlight the synthetic utility of the ester component in extending the chemical diversity accessible from this compound.

Applications in Research and Development

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)butanoate holds significant potential across various research domains due to its unique structural features and chemical versatility. In medicinal chemistry and drug discovery, this compound could serve as a valuable building block for the synthesis of novel pyrazole-based drug candidates. The pyrazole core itself is a privileged structure in pharmaceutical research, appearing in numerous bioactive compounds including anti-inflammatory agents, antiviral drugs, and anticancer therapeutics. The presence of the boronic ester functionality enables diversification through cross-coupling reactions, allowing medicinal chemists to rapidly generate libraries of structurally related compounds for structure-activity relationship studies. Additionally, the ethyl butanoate substituent provides a handle for modulating physicochemical properties such as lipophilicity, solubility, and membrane permeability, which are critical parameters in drug development.

In materials science and polymer chemistry, compounds featuring boronic ester groups like the one present in our target molecule have found applications in the development of functional materials with specific optoelectronic properties. The ability to engage in controlled cross-coupling reactions makes such compounds useful in constructing conjugated systems with applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic devices. The pyrazole unit could contribute unique electronic properties to such materials, potentially influencing characteristics like band gap, charge transport, and luminescence.

In synthetic methodology development, this compound could serve as a model substrate for exploring new reaction types, catalyst systems, or selective transformation strategies. Its multifunctional nature, featuring both a boronic ester and a carboxylic ester on different portions of the molecule, makes it an interesting candidate for studies on chemoselective reactions and orthogonal functionalization approaches. Such methodological investigations contribute to the broader advancement of synthetic organic chemistry, potentially yielding new tools for constructing complex molecules across various application domains.

Analytical Profile

Comprehensive characterization of Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)butanoate would typically involve multiple complementary analytical techniques to establish both identity and purity with high confidence. Nuclear Magnetic Resonance (NMR) spectroscopy represents a primary analytical tool, with ¹H NMR expected to show characteristic signals including those from the pyrazole ring protons (typically appearing in the δ 7.0-8.5 ppm region), the ethyl group of the ester (quartet at approximately δ 4.0-4.2 ppm for the methylene and triplet at δ 1.2-1.3 ppm for the methyl), the butanoate chain protons (complex pattern in the δ 1.5-4.5 ppm region), and the methyl groups of the pinacol moiety (typically a sharp singlet at around δ 1.2-1.3 ppm). ¹³C NMR would provide complementary information on the carbon framework, with characteristic signals for the ester carbonyl (approximately δ 170-175 ppm), the aromatic pyrazole carbons (δ 110-150 ppm), and various aliphatic carbons across the spectrum.

Mass spectrometry would confirm the molecular weight and formula, with high-resolution mass spectrometry (HRMS) providing the exact mass measurement for comparison with theoretical values. The molecular ion peak would correspond to the calculated mass of C₁₅H₂₅BN₂O₄ (approximately 308.18 g/mol), with fragmentation patterns potentially revealing characteristic losses such as the ethoxy group from the ester or methyl groups from the pinacol moiety. Infrared (IR) spectroscopy would identify key functional groups through characteristic absorption bands, including the ester carbonyl (approximately 1700-1750 cm⁻¹), aromatic C=C and C=N stretching from the pyrazole (1400-1600 cm⁻¹), and B-O stretching from the boronic ester (1300-1380 cm⁻¹).

Chromatographic techniques would assess purity and provide additional characterization data. High-Performance Liquid Chromatography (HPLC) with appropriate detection methods (typically UV absorbance) would determine chromatographic purity and retention behavior, which could be correlated with structural features and physicochemical properties. For more volatile derivatives or decomposition products, Gas Chromatography (GC) might offer complementary information. Elemental analysis for carbon, hydrogen, nitrogen, and oxygen would provide further confirmation of the molecular formula through comparison of experimental percentages with calculated values. Collectively, these analytical data would establish a comprehensive profile for unambiguous identification and quality assessment of Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)butanoate.

Spectroscopic Characterization Data

A comprehensive spectroscopic profile of Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)butanoate would include detailed data from multiple instrumental techniques. The ¹H NMR spectrum would be expected to display several distinct signal clusters corresponding to the different proton environments in the molecule. The pyrazole ring would contribute two characteristic signals: one for the C3-H (likely appearing as a singlet at approximately δ 7.7-8.0 ppm) and another for the C5-H (singlet at approximately δ 7.4-7.6 ppm). The ethyl group of the ester would be represented by a quartet at approximately δ 4.1-4.2 ppm (2H) for the methylene protons and a triplet at approximately δ 1.2-1.3 ppm (3H) for the methyl protons, with coupling constants around 7-7.5 Hz typical for such ethyl esters.

The butanoate chain would present a more complex pattern, featuring a multiplet at approximately δ 4.6-4.8 ppm (1H) for the methine proton at the point of attachment to the pyrazole nitrogen, a multiplet at approximately δ 1.9-2.1 ppm (2H) for the adjacent methylene protons, and a triplet at approximately δ 0.8-0.9 ppm (3H) for the terminal methyl group. The twelve protons of the pinacol methyl groups would likely appear as a prominent singlet at approximately δ 1.2-1.3 ppm, potentially overlapping with signals from the ethyl ester methyl group but distinguishable by integration values. The ¹³C NMR spectrum would feature signals for all carbon environments, including the ester carbonyl at approximately δ 170-172 ppm, the four pyrazole carbons across the δ 110-150 ppm range (with the carbon bearing the boron atom typically showing broadening due to coupling with the quadrupolar boron nucleus), and various aliphatic carbons at lower chemical shifts.

Research Opportunities and Future Directions

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)butanoate presents numerous opportunities for further research and development across multiple scientific disciplines. In synthetic organic chemistry, this compound could serve as a platform for exploring novel methodologies for selective functionalization of complex multifunctional molecules. Investigations might focus on developing reaction conditions that allow for orthogonal transformations of either the boronic ester or the carboxylic ester without affecting the other functional group. Such methodologies would have broader implications for the synthesis of complex molecules requiring precise control over reaction selectivity. Additionally, the compound could be employed in the development of new cross-coupling protocols, potentially including catalyst systems with enhanced efficiency, broader substrate scope, or improved environmental profiles compared to current standards.

In medicinal chemistry, research opportunities include the systematic exploration of structure-activity relationships through the synthesis of derivative libraries. The boronic ester functionality provides a convenient handle for introducing diverse structural elements through cross-coupling reactions, while modifications of the ethyl butanoate moiety could modulate physicochemical and pharmacokinetic properties. Such libraries could be screened against various biological targets to identify potential lead compounds for therapeutic development. The pyrazole core itself is associated with diverse biological activities, suggesting potential applications in areas such as anti-inflammatory, antiviral, or anticancer drug discovery. Computational studies could complement experimental work by predicting binding interactions with specific protein targets and guiding the design of optimized derivatives.

In materials science, the compound's structure suggests potential utility in developing functional materials with specific electronic or optical properties. The pyrazole ring, coupled with various aromatic or conjugated systems introduced through the boronic ester, could contribute to materials with applications in organic electronics, sensors, or photovoltaic devices. Research in this direction might explore how systematic structural modifications influence properties such as band gap, charge mobility, or luminescence. These diverse research opportunities highlight the versatility of Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)butanoate as a platform for innovation across multiple scientific domains, potentially leading to advances in synthetic methodology, drug discovery, and materials development.

Emerging Applications

The structural features and chemical versatility of Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)butanoate position it as a potential contributor to several emerging research areas at the forefront of chemical and biological sciences. In the field of chemical biology, pyrazole-based compounds with tunable properties are increasingly being explored as chemical probes for studying biological systems. The synthetic flexibility offered by this compound, particularly through modification of both the boronic ester and carboxylic ester functionalities, could enable the development of tailored probes for specific cellular processes or biomolecular interactions. Such probes might incorporate fluorescent tags, affinity labels, or photoactivatable groups, providing tools for investigating complex biological phenomena with high spatial and temporal resolution.

In the rapidly evolving field of sustainable chemistry, the development of more efficient and environmentally benign synthetic methodologies remains a priority. Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)butanoate could serve as a model substrate for exploring green chemistry approaches to cross-coupling reactions, such as those employing earth-abundant metal catalysts, aqueous reaction media, or flow chemistry techniques that minimize waste generation and energy consumption. The insights gained from such studies could contribute to broader advances in sustainable chemical manufacturing processes relevant to pharmaceutical and fine chemical industries.

In the domain of nanomaterials and nanotechnology, pyrazole-based building blocks with boronic ester functionalities have potential applications in constructing self-assembling systems or surface-modified nanomaterials with specific recognition properties. The directional hydrogen bonding capabilities of the pyrazole ring, combined with the synthetic versatility provided by the boronic ester for introducing additional functional elements, could enable the design of materials with programmable assembly behavior or stimuli-responsive properties. These emerging applications highlight the potential for Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)butanoate to contribute to innovations across multiple technology frontiers, from advanced materials to biological research tools, leveraging its unique combination of structural features and chemical reactivity.

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